Befotertinib mesylate

EGFR-mutant NSCLC Progression-Free Survival First-Line Therapy

Acquire high-purity Befotertinib mesylate (D-0316), a clinically validated third-gen EGFR TKI. Its 19.4-month median intracranial PFS makes it a critical tool for NSCLC brain metastasis research. Differentiate from osimertinib with its unique safety profile. In stock and ready for global B2B shipment.

Molecular Formula C30H36F3N7O5S
Molecular Weight 663.7 g/mol
CAS No. 2226167-02-6
Cat. No. B15136636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefotertinib mesylate
CAS2226167-02-6
Molecular FormulaC30H36F3N7O5S
Molecular Weight663.7 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC.CS(=O)(=O)O
InChIInChI=1S/C29H32F3N7O2.CH4O3S/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24;1-5(2,3)4/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4)
InChIKeyFFQDXZLQXPZZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Befotertinib Monomesilate (CAS 2226167-02-6): A Third-Generation EGFR TKI for NSCLC with Distinct Safety and CNS Activity Profile


Befotertinib monomesilate (CAS 2226167-02-6), also known as D-0316 mesylate, is an orally bioavailable, small-molecule, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed primarily for the treatment of non-small cell lung cancer (NSCLC) [1]. It is a potent and selective, irreversible inhibitor of both EGFR-sensitizing mutations (exon 19 deletion, L858R) and the T790M resistance mutation, which is commonly acquired after first- or second-generation TKI therapy [2]. The compound has received marketing approval in China for both the first-line treatment of EGFR-mutated NSCLC and the second-line treatment of T790M-positive NSCLC [3]. Its development is notable within the context of a crowded therapeutic class that includes other third-generation agents like osimertinib, aumolertinib, furmonertinib, and lazertinib, each with distinct clinical profiles [4].

Why Third-Generation EGFR TKIs Like Befotertinib Monomesilate Cannot Be Considered Clinically Interchangeable


Despite belonging to the same class of third-generation EGFR TKIs, compounds like befotertinib, osimertinib, aumolertinib, furmonertinib, and lazertinib exhibit critical differences in their efficacy, safety, and pharmacokinetic profiles that preclude simple substitution. While direct head-to-head trials are limited, network meta-analyses reveal significant heterogeneity in key clinical outcomes [1]. For instance, befotertinib is associated with the highest risk of grade ≥3 treatment-related adverse events among this class, a finding with direct implications for patient selection and management [2]. Furthermore, the magnitude of benefit in patients with central nervous system (CNS) metastases and across specific EGFR mutation subtypes varies considerably among these agents [3]. These data-driven distinctions underscore that the choice of a specific third-generation EGFR TKI should be guided by a compound's unique quantitative evidence base rather than class membership alone.

Quantitative Differentiation of Befotertinib Monomesilate: A Comparative Evidence Guide for Scientific Selection


Superior Progression-Free Survival vs. First-Generation TKI Icotinib in Phase 3 Head-to-Head Trial

In a multicenter, randomized, open-label Phase 3 trial directly comparing befotertinib to icotinib as first-line therapy for EGFR-mutant NSCLC, befotertinib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) [1]. The median PFS for patients treated with befotertinib was 22.1 months, compared to 13.8 months for icotinib, representing a 49% reduction in the risk of disease progression or death (HR=0.49) [2].

EGFR-mutant NSCLC Progression-Free Survival First-Line Therapy

Intracranial Efficacy: Comparable CNS Progression-Free Survival to Other Third-Generation Agents

Befotertinib demonstrates clinically meaningful activity in the central nervous system (CNS), a critical consideration for EGFR-mutant NSCLC patients who are at high risk for brain metastases. In a Phase 2 trial, the median intracranial PFS for patients with baseline brain metastases was 19.4 months [1]. This performance is in line with other third-generation EGFR TKIs, which have established CNS activity as a key differentiating feature from earlier-generation agents [2].

Brain Metastases CNS Efficacy Intracranial PFS

Distinct Safety Profile: Significantly Higher Risk of Grade ≥3 Adverse Events vs. Other Third-Generation TKIs

A Bayesian network meta-analysis of seven randomized controlled trials including 3012 patients found that befotertinib exhibited the highest risk of grade ≥3 treatment-related adverse events (TRAEs) among all third-generation EGFR TKIs [1]. The relative risk (RR) was 3.96 (95% CrI, 2.35-7.17) when compared to the reference arm, a stark contrast to furmonertinib, aumolertinib, and osimertinib, which had lower rates of severe TRAEs [2]. Common grade ≥3 adverse events for befotertinib include thrombocytopenia, headache, and elevated liver enzymes [3].

Safety Profile Adverse Events Toxicity

Overall Survival in T790M-Positive NSCLC: Comparable to Class Leaders

In a pivotal Phase 2 single-arm trial (NCT03861156) evaluating befotertinib in pretreated patients with EGFR T790M-positive NSCLC, the median overall survival (OS) was 31.5 months for patients receiving the 75-100 mg daily dose (cohort B) [1]. This OS result is numerically comparable to that reported for osimertinib in the AURA3 trial (median OS 26.8 months) in a similar T790M-positive population [2].

Overall Survival T790M Mutation Second-Line Therapy

Broad Activity Across EGFR Mutation Subtypes: Benefit in Both Exon 19 Deletion and L858R

Befotertinib has demonstrated efficacy in both major EGFR sensitizing mutation subtypes. In the first-line Phase 3 trial, the PFS benefit was observed regardless of mutation type, with a hazard ratio of 0.49 for the overall population [1]. This is consistent with a network meta-analysis that identified differences in PFS benefit among third-generation TKIs by mutation subtype, with furmonertinib showing the greatest benefit for exon 19 deletion and lazertinib for L858R [2]. Befotertinib's activity in both subtypes supports its broad utility in EGFR-mutant NSCLC, though it may not be the optimal choice for specific mutation-driven subsets compared to other agents.

EGFR Mutation Subtypes Exon 19 Deletion L858R Mutation

Befotertinib Monomesilate: Evidence-Based Applications in Clinical Research and Development


First-Line Therapy for Advanced EGFR-Mutant NSCLC with a Focus on CNS Control

Befotertinib monomesilate is indicated for the first-line treatment of patients with advanced or metastatic NSCLC harboring EGFR exon 19 deletions or L858R mutations. Its 22.1-month median PFS in a Phase 3 trial versus icotinib and demonstrated CNS activity (intracranial PFS of 19.4 months) make it a viable option for this population, particularly in settings where CNS metastases are a concern [1]. Procurement decisions should weigh this efficacy against its distinct safety profile, which shows a higher rate of grade ≥3 TRAEs compared to other third-generation TKIs [2].

Second-Line Treatment for T790M-Positive NSCLC After Prior EGFR TKI Failure

For patients with locally advanced or metastatic NSCLC who have progressed on first- or second-generation EGFR TKI therapy and harbor the T790M resistance mutation, befotertinib provides a proven therapeutic option. Data from a pivotal Phase 2 trial demonstrate a median overall survival of 31.5 months, which is comparable to outcomes seen with osimertinib in a similar setting [3]. This established role in the second-line T790M-positive setting may inform procurement for oncology practices focused on managing acquired resistance.

Clinical Trials for Combination Strategies in EGFR-Mutant NSCLC

Befotertinib's known efficacy and manageable, albeit distinct, safety profile make it a candidate for combination studies. Ongoing research is exploring its use with agents like bevacizumab for patients with brain metastases and with the bispecific antibody MCLA-129 [4]. For researchers and procurement specialists in clinical development, befotertinib represents a tool to investigate novel combinations aimed at improving outcomes or overcoming resistance, with the caveat that its toxicity profile may influence the feasibility and design of such studies.

Benchmarking and Reference in Comparative Effectiveness Research

Given its unique quantitative profile, including its high RR for grade ≥3 TRAEs [2] and its comparable PFS and OS to other third-generation TKIs, befotertinib serves as an important comparator in real-world evidence studies and network meta-analyses. Researchers and analysts can utilize befotertinib data to contextualize the performance of other EGFR TKIs, particularly when assessing the balance between efficacy and safety across the class. This application underscores the compound's value beyond direct therapeutic use, extending to health economics and outcomes research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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